molecular formula C19H18O4 B1587842 Hydroxytanshinone CAS No. 18887-18-8

Hydroxytanshinone

Cat. No.: B1587842
CAS No.: 18887-18-8
M. Wt: 310.3 g/mol
InChI Key: UPCWCCRFMPIOAP-UHFFFAOYSA-N
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Description

Hydroxytanshinone belongs to the class of organic compounds known as tanshinones, isotanshinones, and derivatives . These are a group of abietane-type norditerpenoid quinones . It is an extremely weak basic (essentially neutral) compound .


Synthesis Analysis

After analyzing the structure of ferruginol and tanshinones, a putative biosynthetic pathway can be inferred. Ferruginol can be dehydrogenated to form cryptotanshinone, and then cryptotanshinone can be reduced by reductases to form tanshinone IIA .


Molecular Structure Analysis

This compound IIA has a molecular formula of C19H18O4 . Its average mass is 310.344 Da and its monoisotopic mass is 310.120514 Da .


Chemical Reactions Analysis

Methylation, hydroxylation, dehydration, decarbonylation, reduction reaction, glucuronidation, glycine linking and their composite reactions were characterized to illuminate metabolic pathways of tan IIA in vivo .


Physical And Chemical Properties Analysis

This compound IIA has a molecular formula of C19H18O4 . Its average mass is 310.344 Da and its monoisotopic mass is 310.120514 Da .

Scientific Research Applications

  • Alzheimer's Disease Treatment :

    • Hydroxytanshinone exhibits inhibitory effects against butyrylcholinesterase, an enzyme linked to Alzheimer's disease, suggesting its potential as a treatment option (Şenol et al., 2017).
  • Pharmacological Activities :

    • Tanshinone IIA, a major component of this compound, has been observed to possess antioxidant properties and potential benefits in treating cardiovascular diseases (Li et al., 2006).
  • Anti-Inflammatory Properties :

    • Tanshinones, including this compound, inhibit prostaglandin and nitric oxide production, indicating anti-inflammatory effects and supporting the traditional use of Salvia miltiorrhiza in treating inflammatory conditions (Jeon et al., 2008).
  • Cardiac Fibrosis and Collagen Metabolism :

    • Tanshinone II-A, a component of this compound, attenuates cardiac fibrosis and modulates collagen metabolism in rats with renovascular hypertension, suggesting its potential in treating cardiac conditions (Fang et al., 2010).
  • Metabolic Engineering for Enhanced Production :

    • Genetic engineering techniques have been applied to Salvia miltiorrhiza hairy roots to enhance the production of tanshinones, including this compound, indicating a method for increased yield in medicinal applications (Kai et al., 2011).
  • Hypoglycemic Effects :

    • Neocryptotanshinone, a derivative of this compound, demonstrates hypoglycemic effects in mice, potentially offering a new therapeutic approach for diabetes treatment (Hao et al., 2022).

Mechanism of Action

Target of Action

Hydroxytanshinone IIA, a bioactive molecule found in the roots of the Traditional Chinese Medicine (TCM) herb Salvia miltiorrhiza, has been shown to target multiple proteins and pathways . It modulates targets such as Nrf2, AMPK, GSK-3β, EGFR, CD36, HO-1, NOX4, Beclin-1, TLR4, TNF-α, STAT3, Caspase-3, and bcl-2 proteins . These targets play crucial roles in various cellular processes, including cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy .

Mode of Action

this compound IIA interacts with its targets to induce significant changes in cellular processes. For instance, it has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy . It achieves these effects by modulating multiple signaling pathways, including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .

Biochemical Pathways

this compound IIA affects several biochemical pathways. It modulates multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . These pathways are crucial in regulating cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy . By modulating these pathways, this compound IIA can exert its therapeutic effects.

Pharmacokinetics

It is known that this compound iia is a fat-soluble compound , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound IIA’s action are diverse. It has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy . These effects result from this compound IIA’s interaction with its targets and modulation of various biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound IIA can be influenced by various environmental factors. It is worth noting that this compound IIA is a fat-soluble compound , which may influence its stability and efficacy in different environments.

Safety and Hazards

The safety data sheet for Hydroxytanshinone IIA suggests that medical attention is required if inhaled . If breathing is difficult, oxygen should be given .

Future Directions

Tanshinone IIA has been shown to exhibit anticancer activity by modulating various signaling pathways leading to the induction of apoptosis, autophagy, mitophagy, and prevention of angiogenesis, proliferation (cell cycle arrest at various stages), and metastasis . This provides a synthesis of evidence for future research on Tanshinone IIA-based cancer therapy development .

Biochemical Analysis

Biochemical Properties

Hydroxytanshinone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of hypoxia-inducible factor 1-α (HIF-1α) by interfering with the function of α-enolase, an enzyme associated with glycolysis . This interaction leads to the suppression of glycolytic activity and a decrease in glycolysis products, ultimately altering HIF-1α expression. Additionally, this compound negatively regulates the expression of HIF-1α by altering the phosphorylation of AMP-activated protein kinase (AMPK) .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit hypoxia-induced angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to directly bind to α-enolase, resulting in the suppression of its activity and subsequent blockade of the glycolytic pathway . This leads to a decrease in glycolysis products and alterations in HIF-1α expression, impacting cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules and enzymes. This compound directly binds to α-enolase, inhibiting its activity and thereby blocking the glycolytic pathway . This inhibition results in a decrease in glycolysis products, which in turn affects the expression of HIF-1α. Additionally, this compound alters the phosphorylation of AMPK, further regulating the expression of HIF-1α . These molecular interactions highlight the compound’s potential as a therapeutic agent for hypoxia-related angiogenesis and tumorigenesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under hypoxic conditions and continues to inhibit HIF-1α activity and expression . Long-term effects of this compound on cellular function include sustained suppression of glycolytic activity and inhibition of hypoxia-induced angiogenesis . These findings suggest that this compound maintains its therapeutic potential over extended periods in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that lower doses of this compound are effective in inhibiting HIF-1α activity and expression, while higher doses may lead to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glycolysis. By binding to and inhibiting α-enolase, this compound disrupts the glycolytic pathway, leading to a decrease in glycolysis products . This disruption affects the overall metabolic flux and metabolite levels within the cell. Additionally, this compound’s regulation of AMPK phosphorylation further influences metabolic pathways and cellular energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, enhancing its therapeutic efficacy

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on glycolytic enzymes and signaling pathways . Post-translational modifications and targeting signals may influence the subcellular localization of this compound, further modulating its therapeutic potential.

Properties

IUPAC Name

9-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,8,12,20H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCWCCRFMPIOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(CCC4(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314884
Record name Hydroxytanshinone IIA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxytanshinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18887-18-8
Record name Hydroxytanshinone IIA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18887-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxytanshinone IIA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxytanshinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 °C
Record name Hydroxytanshinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known metabolic pathways of Hydroxytanshinone IIA in rats?

A1: Research suggests two primary metabolic pathways for this compound IIA in rats: hydroxylation and dehydrogenation. These reactions lead to the formation of various metabolites, including Tanshinone IIB, Przewaquinone A, and several glucuronide conjugates. Notably, a significant portion of this compound IIA undergoes hydrogenation, potentially catalyzed by NAD(P)H: quinone acceptor oxidoreductase (NQO), leading to the formation of semiquinone glucuronide conjugates. These conjugates, particularly M9 and M12, constitute major metabolites identified in rat bile, indicating bile as the primary excretion route for this compound IIA and its metabolites. []

Q2: How does this compound IIA interact with α-enolase and what are the downstream effects?

A2: this compound IIA directly binds to α-enolase, a key enzyme in the glycolytic pathway. [] This binding inhibits the enzymatic activity of α-enolase, effectively blocking the glycolytic pathway and reducing the production of glycolysis products. Consequently, this inhibition influences the expression of HIF-1α, a transcription factor crucial in regulating cellular responses to hypoxia, including angiogenesis. []

Q3: Can you describe the structural features of this compound IIA and its spectroscopic data?

A3: this compound IIA (also known as 3-Hydroxytanshinone) is a naturally occurring diterpene quinone found in Salvia species. While the provided abstracts do not detail the specific molecular formula, weight, or complete spectroscopic data, they mention its structural similarity to other tanshinones. The "hydroxy" prefix and "IIA" designation suggest the presence of a hydroxyl group in its structure, distinguishing it from other tanshinones like Tanshinone IIA. [, , ]

Q4: What analytical techniques are commonly employed for the detection and quantification of this compound IIA and its metabolites?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) emerges as a prominent technique for the simultaneous determination of this compound IIA and its metabolites. [, ] This method offers high sensitivity and selectivity, enabling the identification and quantification of these compounds in complex biological matrices like liver microsomes, plasma, urine, bile, and feces. [, ]

Q5: How is the formation of this compound IIA metabolites influenced by the cytochrome P450 enzyme system?

A5: While the provided abstracts don't specify the direct involvement of specific cytochrome P450 enzymes in this compound IIA metabolism, they highlight the significance of liver microsomes in this process. [] Liver microsomes are known to be rich in cytochrome P450 enzymes, suggesting their potential role in the hydroxylation and dehydrogenation reactions observed during this compound IIA metabolism. Further research is needed to elucidate the specific cytochrome P450 enzymes involved and their kinetic parameters.

Q6: Has this compound IIA demonstrated any potential in inhibiting tumor growth or angiogenesis?

A7: Research suggests that this compound IIA exhibits anti-tumor properties and influences angiogenesis. [] Notably, it has been shown to inhibit HIF-1α activity, a key regulator of angiogenesis and tumor metabolism in hypoxic conditions. [] By suppressing HIF-1α expression, this compound IIA indirectly inhibits the expression of Vascular Endothelial Growth Factor (VEGF), a crucial signaling protein involved in angiogenesis. [] These findings indicate its potential as a therapeutic agent for targeting hypoxia-related angiogenesis and tumorigenesis.

Q7: Are there any known natural sources for this compound IIA?

A8: this compound IIA has been identified as a natural constituent in several Salvia species, particularly Salvia miltiorrhiza, also known as Danshen, a herb used in traditional Chinese medicine. [, , ] These studies emphasize its presence alongside other tanshinones, signifying the rich chemical diversity of this plant and its potential as a source of bioactive compounds.

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